Butyl N-(2,3-dichlorophenyl)carbamate
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Overview
Description
Butyl N-(2,3-dichlorophenyl)carbamate is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.138 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(2,3-dichlorophenyl)carbamate typically involves the reaction of 2,3-dichloroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl N-(2,3-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 2,3-dichloroaniline and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Butyl N-(2,3-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl N-(2,3-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenyl N-(3-chlorophenyl)carbamate
- 3-Chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 2-Chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 4-Chlorophenyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
Butyl N-(2,3-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring and the presence of the butyl group.
Properties
CAS No. |
67648-26-4 |
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Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
butyl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-7-16-11(15)14-9-6-4-5-8(12)10(9)13/h4-6H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
UDJDNQBVCNBTBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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